molecular formula C21H24BrFN2O3 B019748 5-Bromo-2,3-dimethoxy-N-((1-(4-fluorobenzyl)-2-pyrrolidinyl)methyl)benzamide CAS No. 107188-68-1

5-Bromo-2,3-dimethoxy-N-((1-(4-fluorobenzyl)-2-pyrrolidinyl)methyl)benzamide

Cat. No. B019748
M. Wt: 451.3 g/mol
InChI Key: OHMIBGFTDCPQGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 5-Bromo-2,3-dimethoxy-N-((1-(4-fluorobenzyl)-2-pyrrolidinyl)methyl)benzamide is a synthetic chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BF-1, and it is a member of the benzamide family of compounds. BF-1 has been shown to have a wide range of biochemical and physiological effects, and it has been used in numerous laboratory experiments to investigate the mechanisms of action of various biological processes.

Mechanism Of Action

BF-1 works by binding to specific receptors and enzymes in the body, which can lead to a wide range of biochemical and physiological effects. One of the primary mechanisms of action of BF-1 is the inhibition of the enzyme monoamine oxidase A (MAO-A), which is involved in the breakdown of neurotransmitters such as serotonin and dopamine. By inhibiting MAO-A, BF-1 can increase the levels of these neurotransmitters in the brain, which can have a wide range of effects on mood, behavior, and cognition.

Biochemical And Physiological Effects

BF-1 has been shown to have a wide range of biochemical and physiological effects. Some of the most notable effects of BF-1 include the inhibition of MAO-A, the activation of various signaling pathways, and the modulation of various receptors and enzymes. BF-1 has been shown to have potential applications in the treatment of various neurological disorders, including depression, anxiety, and Parkinson's disease.

Advantages And Limitations For Lab Experiments

BF-1 has several advantages and limitations for laboratory experiments. One of the primary advantages of BF-1 is its ability to selectively target specific receptors and enzymes, which can allow researchers to investigate the mechanisms of action of various biological processes. However, BF-1 also has several limitations, including its potential toxicity and the need for specialized equipment and expertise to synthesize and handle the compound safely.

Future Directions

There are several potential future directions for research on BF-1. One area of interest is the potential applications of BF-1 in the treatment of various neurological disorders, including depression, anxiety, and Parkinson's disease. Another area of interest is the development of new synthesis methods for BF-1 that can increase the yield and purity of the compound. Additionally, further research is needed to investigate the potential side effects and toxicity of BF-1, as well as its potential interactions with other drugs and compounds.

Synthesis Methods

The synthesis of BF-1 is a complex process that involves multiple steps. The first step involves the reaction of 2,3-Dimethoxybenzaldehyde with 4-Fluorobenzylamine to create the intermediate compound 4-Fluoro-N-(2,3-dimethoxybenzyl)aniline. This intermediate is then reacted with 1-(2-Bromoethyl)-1-pyrrolidinylmethanamine to form the final product, BF-1. The synthesis of BF-1 is a time-consuming and challenging process, but it is essential for producing the compound in large quantities for scientific research.

Scientific Research Applications

BF-1 has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biological effects, including the inhibition of various enzymes and receptors. BF-1 has been used in numerous laboratory experiments to investigate the mechanisms of action of various biological processes, including cancer cell growth, inflammation, and neurological disorders.

properties

CAS RN

107188-68-1

Product Name

5-Bromo-2,3-dimethoxy-N-((1-(4-fluorobenzyl)-2-pyrrolidinyl)methyl)benzamide

Molecular Formula

C21H24BrFN2O3

Molecular Weight

451.3 g/mol

IUPAC Name

5-bromo-N-[[1-[(4-fluorophenyl)methyl]pyrrolidin-2-yl]methyl]-2,3-dimethoxybenzamide

InChI

InChI=1S/C21H24BrFN2O3/c1-27-19-11-15(22)10-18(20(19)28-2)21(26)24-12-17-4-3-9-25(17)13-14-5-7-16(23)8-6-14/h5-8,10-11,17H,3-4,9,12-13H2,1-2H3,(H,24,26)

InChI Key

OHMIBGFTDCPQGJ-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)C(=O)NCC2CCCN2CC3=CC=C(C=C3)F)Br

Canonical SMILES

COC1=CC(=CC(=C1OC)C(=O)NCC2CCCN2CC3=CC=C(C=C3)F)Br

synonyms

5-bromo-2,3-dimethoxy-N-((1-((2,5-3H)-4-fluorobenzyl)-2-pyrrolidinyl)methyl)benzamide
5-bromo-2,3-dimethoxy-N-((1-(4-fluorobenzyl)-2-pyrrolidinyl)methyl)benzamide
NCQ 115
NCQ 115 monohydrochloride, (R)-isomer
NCQ 115 monohydrochloride, (S)-isomer
NCQ 115, (R)-isomer
NCQ 115, (S)-isomer
NCQ-115

Origin of Product

United States

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